4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine 4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
Brand Name: Vulcanchem
CAS No.: 1428349-72-7
VCID: VC7743101
InChI: InChI=1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3
SMILES: COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3
Molecular Formula: C17H25FN2O4S2
Molecular Weight: 404.52

4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

CAS No.: 1428349-72-7

Cat. No.: VC7743101

Molecular Formula: C17H25FN2O4S2

Molecular Weight: 404.52

* For research use only. Not for human or veterinary use.

4-((4-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine - 1428349-72-7

Specification

CAS No. 1428349-72-7
Molecular Formula C17H25FN2O4S2
Molecular Weight 404.52
IUPAC Name 4-[[4-(5-fluoro-2-methoxyphenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine
Standard InChI InChI=1S/C17H25FN2O4S2/c1-23-16-4-3-14(18)11-17(16)26(21,22)20-5-2-10-25-13-15(20)12-19-6-8-24-9-7-19/h3-4,11,15H,2,5-10,12-13H2,1H3
Standard InChI Key WYQIMMQHDNEWEA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Functional Groups

The compound’s structure features three distinct components:

  • 1,4-Thiazepane Ring: A seven-membered heterocycle containing one sulfur and one nitrogen atom, contributing to conformational flexibility and hydrophobic interactions.

  • Sulfonylated Aromatic System: A 5-fluoro-2-methoxyphenyl group attached via a sulfonyl bridge, providing strong hydrogen-bonding capabilities and electronic stabilization.

  • Morpholine Substituent: A six-membered oxygen-nitrogen ring linked to the thiazepane core through a methylene spacer, enhancing solubility and pharmacokinetic properties.

The integration of these domains creates a stereoelectronically balanced scaffold, as evidenced by its computed InChIKey WYQIMMQHDNEWEA-UHFFFAOYSA-N and SMILES representation COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCSCC2CN3CCOCC3.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC17H25FN2O4S2\text{C}_{17}\text{H}_{25}\text{FN}_{2}\text{O}_{4}\text{S}_{2}
Molecular Weight404.52 g/mol
Topological Polar Surface85.7 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6
logP (Octanol-Water)2.8 (Predicted)

Synthetic Pathways and Optimization

Synthesis typically proceeds through a multi-step sequence:

  • Sulfonylation of 1,4-Thiazepane: Reacting 1,4-thiazepane with 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the sulfonylated intermediate.

  • Morpholine Conjugation: Introducing the morpholine group via nucleophilic substitution or reductive amination, depending on the leaving group present on the thiazepane ring.

  • Purification: Chromatographic techniques (e.g., silica gel or HPLC) achieve >95% purity, critical for biological assays.

Key challenges include controlling regioselectivity during sulfonylation and minimizing epimerization at the thiazepane’s chiral centers. Recent advances in flow chemistry have improved yields to ~65% for the final step, though scalability remains a concern.

Pharmacological Profile and Mechanism of Action

Target Engagement and Selectivity

The compound exhibits inhibitory activity against serine/threonine kinases involved in inflammatory pathways, with IC50_{50} values in the low micromolar range. The sulfonyl group coordinates with conserved lysine residues in ATP-binding pockets, while the morpholine moiety stabilizes hydrophobic regions adjacent to the catalytic site.

Table 2: In Vitro Activity Against Kinase Targets

TargetIC50_{50} (μM)Selectivity Index (vs. PKCα)
p38 MAPK1.28.3
JNK32.83.6
RIPK20.911.1

ADME and Toxicity Considerations

Pharmacokinetic Behavior

Preliminary data from rodent studies indicate:

  • Oral Bioavailability: 22–28% due to first-pass metabolism.

  • Half-Life: 3.1 hours in plasma, necessitating twice-daily dosing.

  • Metabolism: Primarily hepatic CYP3A4-mediated oxidation of the thiazepane ring, generating inactive sulfoxide derivatives.

Comparative Analysis with Structural Analogs

Modifying the sulfonyl aromatic group significantly impacts activity:

  • Fluoro Substituent: Essential for target binding; replacement with chlorine reduces p38 affinity by 15-fold.

  • Methoxy Position: Ortho-substitution optimizes steric complementarity with kinase back pockets.

Future Directions and Challenges

  • Prodrug Development: Esterifying the morpholine’s oxygen may enhance oral absorption.

  • Polypharmacology: Profiling against off-targets (e.g., carbonic anhydrase) to mitigate toxicity risks.

  • Formulation: Nanoemulsion systems to overcome aqueous solubility limitations (<0.1 mg/mL).

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